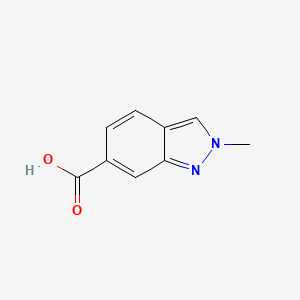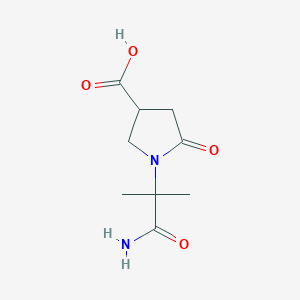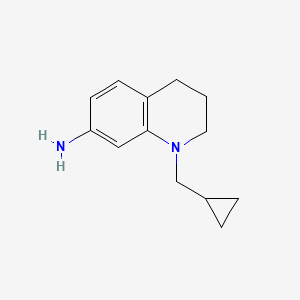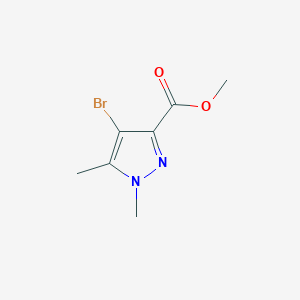
2-Methyl-2H-Indazol-6-carbonsäure
Übersicht
Beschreibung
“2-Methyl-2H-indazole-6-carboxylic acid” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound and is a rare occurrence in nature . It has a wide variety of biological properties . The compound’s formula is C9H8N2O2 .
Synthesis Analysis
The synthesis of 2H-indazoles has been a subject of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2H-indazole-6-carboxylic acid” is represented by the SMILES string COC(=O)c1ccc2cn(C)nc2c1 . The InChI key for this compound is DPDPLMPLBWKMSG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .
Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C10H10N2O2 and its molecular weight is 190.20 .
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
Indazole, einschließlich 2-Methyl-2H-Indazol-6-carbonsäure, wurden auf ihre potenzielle Verwendung als Herbizide untersucht. Untersuchungen deuten darauf hin, dass Verbindungen, die das Indazolyl-Fragment enthalten, das Wurzelwachstum von Pflanzen wie Arabidopsis thaliana hemmen können, was auf eine mögliche Anwendung zur Kontrolle von Unkrautwachstum in der Landwirtschaft hindeutet .
Antibakterielle Eigenschaften
Indazol-Derivate haben eine mäßige bis hohe Aktivität gegen verschiedene Bakterienkulturen gezeigt, darunter Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli. Dies deutet darauf hin, dass this compound auf ihre antimikrobiellen Eigenschaften untersucht werden könnte, was möglicherweise zu neuen Behandlungen von bakteriellen Infektionen führt .
Antimykotische Effekte
Einige 2H-Indazol-Derivate haben eine antimykotische Wirkung gezeigt, was darauf schließen lässt, dass this compound Anwendungen bei der Behandlung von Pilzinfektionen haben könnte .
Medizinische Chemie
Indazol-haltige Verbindungen sind aufgrund ihrer vielseitigen biologischen Aktivitäten von großem Interesse in der medizinischen Chemie. Daher kann this compound bei der Synthese verschiedener pharmakologisch aktiver Moleküle wertvoll sein .
Synthetische Chemie
Die Verbindung ist auch in der synthetischen Chemie wichtig, wo sie als Baustein für komplexere Moleküle verwendet werden kann. Ihre Derivate werden in verschiedenen synthetischen Ansätzen verwendet, darunter übergangsmetallkatalysierte Reaktionen und reduktive Cyclisierungsreaktionen .
Wirkmechanismus
Target of Action
Indazole derivatives, which include 2-methyl-2h-indazole-6-carboxylic acid, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .
Biochemical Pathways
Given that indazole derivatives can inhibit certain kinases , it is plausible that 2-Methyl-2H-indazole-6-carboxylic acid could affect pathways related to cell cycle regulation and cell volume regulation.
Result of Action
Given its potential inhibitory effects on certain kinases , it could potentially lead to changes in cell cycle progression and cell volume regulation.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
Biochemische Analyse
Biochemical Properties
2-Methyl-2H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, 2-Methyl-2H-indazole-6-carboxylic acid can reduce inflammation and pain. Additionally, it may interact with other enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
Cellular Effects
The effects of 2-Methyl-2H-indazole-6-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, 2-Methyl-2H-indazole-6-carboxylic acid can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation.
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-6-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of cyclooxygenase-2 (COX-2), it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 2-Methyl-2H-indazole-6-carboxylic acid may interact with other biomolecules, such as transcription factors, to regulate gene expression. These interactions can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-2H-indazole-6-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In in vitro studies, prolonged exposure to 2-Methyl-2H-indazole-6-carboxylic acid has been associated with sustained inhibition of inflammatory responses and modulation of cell signaling pathways . In in vivo studies, the compound’s effects may be influenced by factors such as metabolism and distribution within the organism.
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-6-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have also shown that the compound’s efficacy and safety profile can be influenced by factors such as the route of administration and the duration of treatment.
Metabolic Pathways
2-Methyl-2H-indazole-6-carboxylic acid is involved in various metabolic pathways within the body. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to different metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, 2-Methyl-2H-indazole-6-carboxylic acid may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . Understanding these metabolic interactions is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Methyl-2H-indazole-6-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. For example, 2-Methyl-2H-indazole-6-carboxylic acid may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes such as protein synthesis and energy production . The distribution of the compound within tissues can also affect its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of 2-Methyl-2H-indazole-6-carboxylic acid is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate various cellular processes. Understanding the subcellular localization of 2-Methyl-2H-indazole-6-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCMLWKXVOTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719873 | |
| Record name | 2-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031417-46-5 | |
| Record name | 2-Methyl-2H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)









![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)
acetic acid](/img/structure/B1399070.png)
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)